molecular formula C19H15F6NO3 B1403423 Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate CAS No. 1182352-08-4

Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate

Cat. No. B1403423
M. Wt: 419.3 g/mol
InChI Key: ICVQXOOPOAIZIA-LLVKDONJSA-N
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Description

The compound you’re asking about seems to be a complex organic molecule. It contains a benzyl group, which is often used in organic synthesis due to its stability and the ease with which it can be added and removed . The molecule also contains a carbamate group, which is a functional group derived from carbamic acid and consists of a carbonyl (a double bond between carbon and oxygen) and an amine (a nitrogen atom with a lone pair of electrons) .


Molecular Structure Analysis

The molecular structure of a similar compound, 3,5-Bis(trifluoromethyl)benzyl bromide, has been reported . It has a molecular weight of 307.03 and its linear formula is (CF3)2C6H3CH2Br .


Chemical Reactions Analysis

While specific chemical reactions involving “Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate” are not available, related compounds such as N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea have been used in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 3,5-Bis(trifluoromethyl)benzyl bromide, include a refractive index of n20/D 1.445 (lit.) and a density of 1.675 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Structural Applications

  • Synthesis of Palladium(II) and Platinum(II) Complexes: A key component in synthesizing these complexes involves the use of a chiral ligand similar in structure to the benzyl carbamate derivative. This process is vital for the asymmetric aldol reaction of methyl isocyanoacetate and aldehydes, contributing to organometallic chemistry and catalysis research (Longmire et al., 1998).

Natural Product Isolation

  • Isolation from Vincetoxicum stocksii: A compound structurally related to benzyl carbamate was identified as a naturally occurring product in the plant Vincetoxicum stocksii. This compound's isolation underscores the importance of benzyl carbamates in the study of natural products (Khan et al., 2019).

Chemical Reactions and Properties

  • Pyrolysis Studies

    The pyrolysis of benzyl carbamates, including those similar to the specified compound, was investigated, revealing important insights into their thermal behavior and decomposition products. Such studies are crucial for understanding the stability and reactivity of these compounds (Tanaka et al., 1982).

  • Catalytic Oxidations

    In a study exploring the catalytic activity of diselenides in Baeyer-Villiger reactions, a benzyl carbamate derivative was used, highlighting its role in facilitating chemical transformations (ten Brink et al., 2001).

Pharmaceutical Research and Applications

  • Synthesis of Antimitotic Agents

    The synthesis of chiral isomers of a compound structurally similar to benzyl carbamate was explored for their potential as antimitotic agents. Such research is significant in the development of new therapeutic agents (Temple et al., 1992).

  • Prodrugs for Amidines

    The synthesis of carbamate analogues, including benzyl carbamates, was investigated for their activity against Pneumocystis carinii pneumonia, illustrating the pharmaceutical applications of these compounds (Rahmathullah et al., 1999).

Nanotechnology and Material Science

  • Synthesis of Europium Complex Nanowire: A new compound, closely related to benzyl carbamate, was synthesized for the fabrication of Europium complex nanowires. This research is pertinent to advancements in nanotechnology and materials science (Li et al., 2002).

Safety And Hazards

The safety and hazards of a similar compound, 3,5-Bis(trifluoromethyl)benzyl bromide, include that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate” are not available, the development of novel antibiotics to tackle antibiotic-resistant bacterial infections is a current research focus .

properties

IUPAC Name

benzyl N-[(2R)-1-[3,5-bis(trifluoromethyl)phenyl]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F6NO3/c1-11(26-17(28)29-10-12-5-3-2-4-6-12)16(27)13-7-14(18(20,21)22)9-15(8-13)19(23,24)25/h2-9,11H,10H2,1H3,(H,26,28)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVQXOOPOAIZIA-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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